

Application Notes and Protocols for Oral Administration of IPG7236 in Mice

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Compound of Interest		
Compound Name:	IPG7236	
Cat. No.:	B15073280	Get Quote

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Introduction

IPG7236 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), which play a significant role in suppressing the body's anti-tumor immune response.[2][4] By blocking the CCL1-CCR8 signaling pathway, **IPG7236** inhibits the recruitment of these immunosuppressive Tregs into the tumor microenvironment, thereby enhancing the activity of tumor-killing CD8+ T cells.[4] Preclinical studies in humanized mouse models of breast cancer have demonstrated that oral administration of **IPG7236**, alone or in combination with anti-PD-1 antibodies, leads to significant tumor growth inhibition.[4][5][6] These application notes provide detailed protocols for the preparation and oral administration of **IPG7236** in mice for preclinical research.

Data Presentation

The following tables summarize key quantitative data for **IPG7236**, derived from published in vitro and in vivo studies.

Table 1: In Vitro Potency of IPG7236



Assay Type	Target/Cell Line	IC50
Tango Assay	CCR8	24 nM[1]
CCL1-induced Downstream Signaling	8.44 nM[1]	
CCL1-induced Downstream Signaling	CCR8-overexpressing cells	24.3 nM[1]
CCL1-induced Treg Migration	CCR8+ Treg cells	33.8 nM[1]

Table 2: In Vivo Efficacy of IPG7236 in a Human Breast Cancer Mouse Xenograft Model

Treatment Group	Dose	Administration Route	Tumor Growth Inhibition (TGI)
IPG7236	10 mg/kg	Oral gavage, twice daily	28.3%[1][5]
IPG7236	50 mg/kg	Oral gavage, twice daily	55.6%[1][5]
IPG7236 + anti-PD-1 antibody	50 mg/kg (IPG7236)	Oral gavage, twice daily	73.8%[4]

Table 3: Recommended Formulation for Oral Administration in Mice

Formulation Component	Percentage	Purpose
DMSO	10%	Initial solubilization of IPG7236
PEG300	40%	Co-solvent to improve solubility
Tween-80	5%	Surfactant to enhance stability and absorption
Saline (0.9% NaCl)	45%	Vehicle
Resulting Solubility	2.5 mg/mL[1]	



Note: Alternative formulations using 20% SBE-β-CD in saline or corn oil have also been reported to achieve a solubility of 2.5 mg/mL. The choice of vehicle can depend on the specific experimental design and duration.[1]

Experimental Protocols

1. Preparation of **IPG7236** Formulation for Oral Gavage

This protocol describes the preparation of a 100 mL stock solution of **IPG7236** at a concentration of 2.5 mg/mL.

Materials and Reagents:

- IPG7236 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300), USP grade
- Tween-80 (Polysorbate 80), USP grade
- Sterile saline (0.9% NaCl)
- Sterile conical tubes (50 mL and 100 mL)
- Pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional, but recommended)
- Analytical balance

Procedure:

 Weighing IPG7236: Accurately weigh 250 mg of IPG7236 powder and place it into a 50 mL sterile conical tube.



- Initial Solubilization: Add 10 mL of DMSO to the conical tube containing the **IPG7236** powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication in an ultrasonic bath can aid in dissolution.[1]
- Addition of Co-solvent and Surfactant: In a separate 100 mL sterile conical tube, combine 40 mL of PEG300 and 5 mL of Tween-80. Mix well by inverting the tube several times.
- Combining Solutions: Transfer the IPG7236/DMSO solution from the 50 mL tube to the 100 mL tube containing the PEG300 and Tween-80 mixture.
- Final Volume Adjustment: Add 45 mL of sterile saline to the 100 mL tube.
- Homogenization: Cap the tube tightly and vortex thoroughly for at least 2 minutes to ensure a homogenous and clear solution. If any precipitation is observed, sonicate the solution in an ultrasonic bath until it becomes clear.[1]
- Storage: The prepared formulation should be stored at 4°C for short-term use (up to one week). For longer-term storage, it is recommended to aliquot the solution and store it at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. It is best practice to prepare the working solution fresh on the day of use.[1]
- 2. Oral Administration to Mice via Gavage

This protocol outlines the standard procedure for administering the prepared **IPG7236** formulation to mice.

Materials and Reagents:

- Prepared IPG7236 formulation
- Appropriately sized mice for the study
- Sterile oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip are suitable for adult mice)
- Syringes (1 mL)
- Animal scale



Procedure:

- Animal Handling and Dosing Calculation:
 - Gently handle the mice to minimize stress.
 - Weigh each mouse accurately before dosing.
 - Calculate the required volume of the IPG7236 formulation based on the mouse's weight and the desired dose. For a 10 mg/kg dose and a 2.5 mg/mL formulation, the dosing volume is 4 μL per gram of body weight (e.g., an 80 μL dose for a 20 g mouse).
- Syringe Preparation: Draw the calculated volume of the IPG7236 formulation into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.
- Animal Restraint:
 - Firmly grasp the mouse by the scruff of the neck to immobilize its head and prevent movement.
 - The body of the mouse should be held securely with the remaining fingers of the same hand. The head and body should be in a straight line.
- Gavage Needle Insertion:
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and guide it along the roof of the mouth towards the esophagus.
 - The needle should pass with minimal resistance. If resistance is met, do not force it, as this may indicate entry into the trachea. Withdraw and re-insert.
- Administration of the Formulation: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
- · Post-Administration Monitoring:
 - Carefully withdraw the gavage needle.



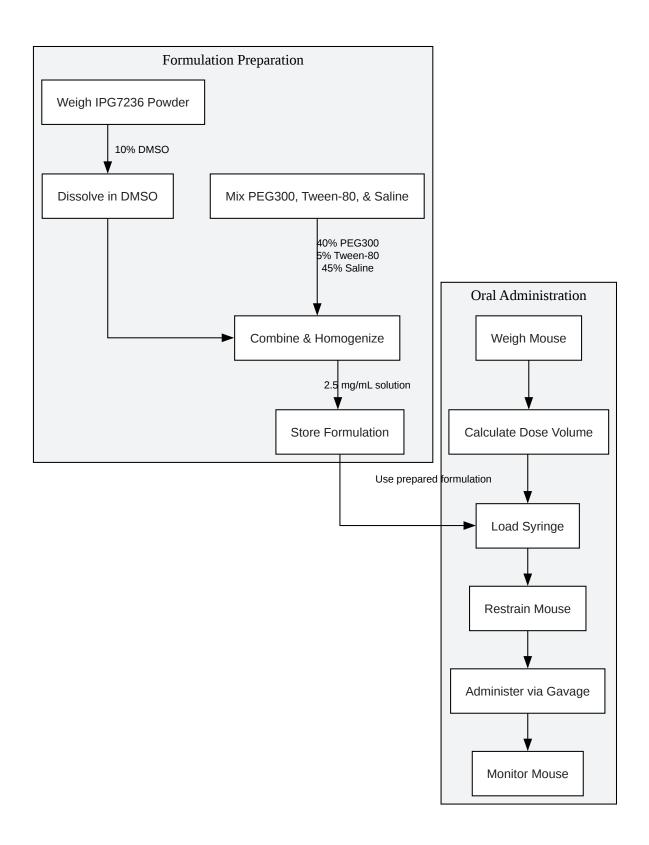




- Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy.
- Frequency of Dosing: For efficacy studies, **IPG7236** has been administered twice daily.[1][5] The dosing schedule should be maintained consistently throughout the study.

Mandatory Visualization

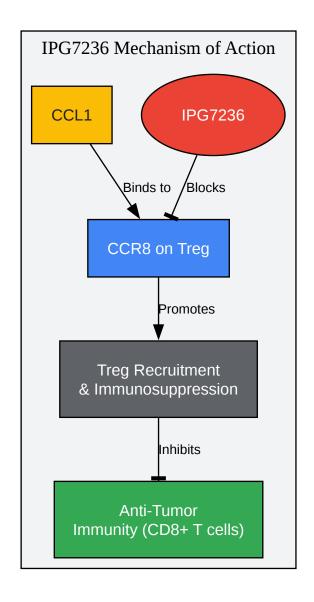




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Caption: Workflow for the preparation and oral administration of IPG7236 in mice.





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Caption: Simplified signaling pathway of **IPG7236**'s action in the tumor microenvironment.

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